4-Amino-1,8-naphthalic anhydride
Overview
Description
4-Amino-1,8-naphthalic anhydride is an organic compound with the molecular formula C12H7NO3. It is a derivative of 1,8-naphthalic anhydride, where an amino group is substituted at the 4-position. This compound is known for its strong fluorescence, making it valuable in various scientific applications, particularly in the fields of chemistry and materials science .
Mechanism of Action
Target of Action
It’s known that 1,8-naphthalimides, a family to which this compound belongs, have been intensively investigated for their biomedical applications . They have shown binding capability to DNA and exhibited anticancer activities .
Mode of Action
It’s known that 1,8-naphthalimides and their derivatives have been widely used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .
Biochemical Pathways
It’s known that 1,8-naphthalimides and their derivatives have been used in the anticancer research area , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
This compound and its derivatives show high solubility in polar solvents , which could potentially enhance its bioavailability.
Result of Action
It’s known that functionalized 1,8-naphthalimides derivatives have attracted much attention due to their binding capability to dna and exhibiting anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. , indicating that these compounds maintain stability across a wide pH range. Moreover, these derivatives show a long emission wavelength and high stability under different conditions , suggesting that they could be used effectively in various environments.
Biochemical Analysis
Biochemical Properties
4-Amino-1,8-naphthalic anhydride has been found to be a sensitive molecular probe for ZnO nanoparticles . It interacts with these nanoparticles, leading to changes in its fluorescence patterns
Cellular Effects
It has been noted that it can sensitize cells to radiation-induced cell damage and enhance the cytotoxicity of certain compounds .
Molecular Mechanism
It is known to undergo a nucleophilic aromatic substitution reaction
Temporal Effects in Laboratory Settings
It has been noted that the heating reflux length can affect the yields of compounds derived from it .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,8-naphthalic anhydride typically involves the reaction of 1,8-naphthalic anhydride with an appropriate amine. One common method includes the condensation of 4-chloro-1,8-naphthalic anhydride with an amine in a solvent such as 1,4-dioxane or 2-methoxyethanol under reflux conditions . Another method involves the lactamization of 4-bromo-1,8-naphthalic anhydride with diamines, followed by palladium-catalyzed C-N coupling reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,8-naphthalic anhydride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in glacial acetic acid can be used for oxidation reactions.
Reduction: Palladium-catalyzed hydrogenation is a common method for reducing the compound.
Major Products: The major products formed from these reactions include various substituted naphthalimides and naphthalic anhydrides, which have applications in fluorescence and materials science .
Scientific Research Applications
4-Amino-1,8-naphthalic anhydride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Bromo-1,8-naphthalic anhydride
- 4-Nitro-1,8-naphthalic anhydride
- 1,8-Naphthalimide
Comparison: 4-Amino-1,8-naphthalic anhydride is unique due to its amino group, which enhances its reactivity and fluorescence properties compared to other similar compounds. For instance, 4-Bromo-1,8-naphthalic anhydride is less reactive and less fluorescent, making this compound more suitable for applications requiring strong fluorescence .
Properties
IUPAC Name |
8-amino-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXHMCMCFSNKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215229 | |
Record name | 4-Aminonaphthalene-1,8-dicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6492-86-0 | |
Record name | 4-Amino-1,8-naphthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6492-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminonaphthalene-1,8-dicarboxylic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006492860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6492-86-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminonaphthalene-1,8-dicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminonaphthalene-1,8-dicarboxylic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-amino-1,8-naphthalic anhydride utilized in sensor development?
A: this compound serves as a fluorescent probe in developing sensors for specific analytes. For instance, researchers have successfully employed it in creating a highly sensitive and selective fluorescent turn-on sensor for sulfide anions (S2−) in water [, ]. This sensor utilizes silicon nanowires (SiNWs) functionalized with this compound and a copper complex. The presence of sulfide ions disrupts the fluorescence quenching effect of copper ions, leading to a detectable increase in fluorescence intensity, thus enabling sulfide detection.
Q2: What are the advantages of using silicon nanowires as a platform for these sensors?
A: Silicon nanowires offer several advantages for sensor applications [, ]:
Q3: Apart from sulfide sensing, are there other potential applications for this compound derivatives in material science?
A: Yes, this compound derivatives exhibit interesting luminescent properties, making them promising candidates for various material science applications [, ]. For example:
- Red-emitting materials: Researchers have synthesized this compound derivatives with red-shifted emissions, potentially useful in developing organic light-emitting diodes (OLEDs) [].
- Luminescent hybrid materials: The compound can be incorporated into mesoporous materials, yielding novel luminescent hybrids with potential applications in sensing, catalysis, and optoelectronics [].
Q4: Are there any studies on the structure-property relationship of this compound derivatives?
A: Yes, research has explored how structural modifications to this compound influence its photophysical properties, particularly its emission characteristics []. For instance, the nature of substituents attached to the 4-amino group can significantly impact the emission wavelength and quantum yield. This structure-property relationship understanding is crucial for designing derivatives with tailored optical properties for specific applications.
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